

2,6-Dimethylnaphthalene CAS number and identifiers

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Compound of Interest

Compound Name: 2,6-Dimethylnaphthalene

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An In-Depth Technical Guide to **2,6-Dimethylnaphthalene** (CAS: 581-42-0)

Executive Summary

2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon of significant industrial importance, primarily serving as a key precursor for the high-performance polymer, polyethylene naphthalate (PEN). Unlike its more common counterpart, polyethylene terephthalate (PET), PEN exhibits superior thermal stability, mechanical strength, and barrier properties, making it invaluable for advanced applications in electronics, packaging, and fibers. The specific 2,6-substitution pattern of the methyl groups on the naphthalene core is critical for achieving the desired polymer structure and properties. However, the synthesis of isomerically pure 2,6-DMN is challenging, as it is typically found in complex mixtures with its other nine dimethylnaphthalene isomers in crude oil and coal tar.^[1] This guide provides a comprehensive technical overview of 2,6-DMN, detailing its chemical identifiers, physicochemical properties, prevalent synthesis methodologies, key applications, and essential safety protocols, tailored for researchers and professionals in chemistry and materials science.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research and application. **2,6-Dimethylnaphthalene** is unambiguously defined by a set of unique identifiers, with the CAS Number 581-42-0 being the most common.^[2] A summary of these identifiers and its key physicochemical properties are presented below.

Table 1: Core Identifiers for **2,6-Dimethylnaphthalene**

| Identifier | Value | Source |
|-------------------|--|---|
| CAS Number | 581-42-0 | [2] |
| IUPAC Name | 2,6-dimethylnaphthalene | [3] |
| Molecular Formula | C ₁₂ H ₁₂ | [3] |
| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)C | [3] |
| InChI | InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | [2] [4] |
| InChIKey | YGYNBBAUIYTWBF-UHFFFAOYSA-N | [2] [3] |
| EC Number | 209-464-0 | [4] |
| PubChem CID | 11387 | [3] |
| Beilstein No. | 1903544 | [5] |

Table 2: Physicochemical Properties of **2,6-Dimethylnaphthalene**

| Property | Value | Source |
|------------------|--|--------|
| Molecular Weight | 156.22 g/mol | [3][4] |
| Appearance | White to almost white powder or crystals | [6] |
| Melting Point | 106-110 °C | [4][6] |
| Boiling Point | 262 °C | [4][6] |
| Flash Point | >110 °C (>230 °F) | [5][7] |
| Water Solubility | 2 mg/L at 25 °C (practically insoluble) | [5][6] |
| logP (o/w) | 4.31 | [5] |
| Vapor Pressure | 0.016 mmHg at 25 °C (estimated) | [5] |

Synthesis Methodologies: The Challenge of Isomeric Purity

The primary challenge in producing 2,6-DMN lies in achieving high isomeric purity cost-effectively. Direct separation from petroleum or coal tar fractions is difficult and expensive due to the presence of multiple isomers with close boiling points.[1] Consequently, several synthetic routes have been developed, often involving multiple steps of reaction, separation, and isomerization to maximize the yield of the desired 2,6-isomer.

The Alkenylation-Cyclization-Isomerization Pathway

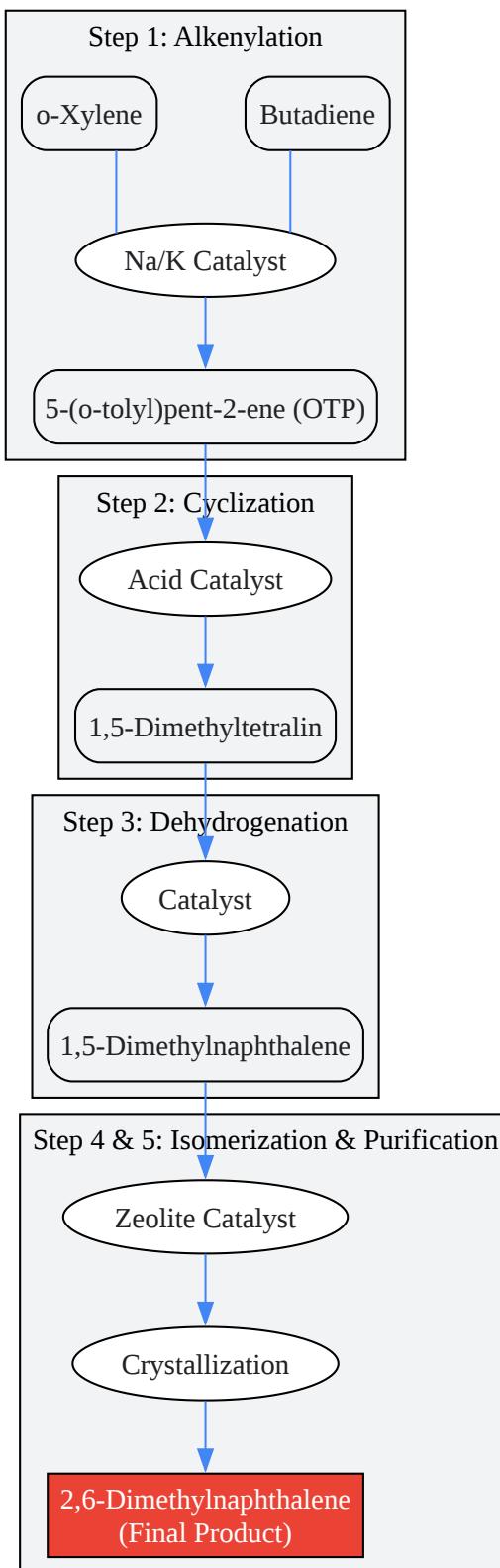
A prominent industrial method involves building the dimethylnaphthalene skeleton from monocyclic aromatic compounds.[1] This process, often referred to as the "alkenylation process," is a multi-step strategy designed to control the substitution pattern from the outset.

Conceptual Protocol:

- Alkenylation: The process begins with the reaction of o-xylene and butadiene using a sodium-potassium alloy catalyst. This step forms 5-(ortho-tolyl)pent-2-ene (OTP).[1] The

choice of o-xylene is causal; its methyl group directs the incoming pentenyl chain to a position that facilitates the desired cyclization.

- **Cyclization:** The OTP intermediate is then subjected to cyclization, typically using an acidic catalyst, to form 1,5-dimethyltetralin.[1]
- **Dehydrogenation:** The tetralin ring is aromatized through dehydrogenation to yield 1,5-dimethylnaphthalene (1,5-DMN).[1]
- **Isomerization:** Crucially, 1,5-DMN is not the final product. It is subjected to a final isomerization step, often over an acid catalyst like a zeolite. In this step, the methyl groups migrate on the naphthalene ring. 1,5-DMN and 1,6-DMN readily isomerize to the thermodynamically more stable 2,6-DMN.[8] This final step is critical for maximizing the yield of the target isomer.
- **Purification:** The final product is a mixture of DMN isomers, from which 2,6-DMN must be separated, typically by selective crystallization.[1]

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Caption: Industrial synthesis of 2,6-DMN via the alkenylation pathway.

Alternative Synthetic Routes

To improve economic efficiency and utilize different feedstocks, alternative routes are actively researched.

- **Alkylation of Naphthalene/Methylnaphthalene:** A more direct, though challenging, approach is the direct alkylation of naphthalene or 2-methylnaphthalene with methanol over shape-selective zeolite catalysts.[\[9\]](#)[\[10\]](#) The catalyst's pore structure is designed to favor the formation of the sterically slim 2,6-isomer over bulkier isomers. This method is promising due to fewer steps and readily available feedstocks.[\[10\]](#)
- **From m-Xylene and Propylene:** Another patented process involves three main steps: (1) acylation of m-xylene with propylene and carbon monoxide, (2) hydrogenation of the resulting ketone, and (3) a final dehydrogenation and cyclization step to form 2,6-DMN.[\[11\]](#) This route is designed to produce high-purity 2,6-DMN without contamination from other isomers.[\[11\]](#)

Key Applications in Polymer Science and Research

The unique, rigid, and linear structure of 2,6-DMN makes it a valuable building block for high-performance materials.

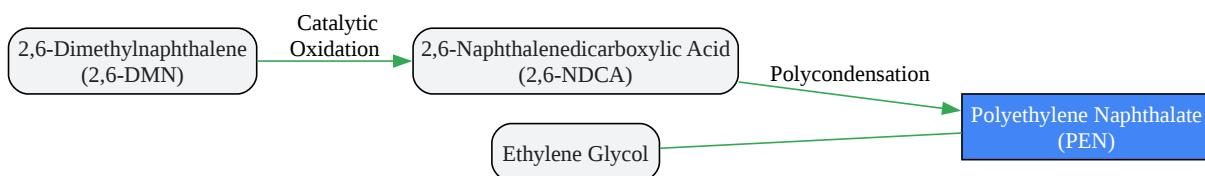
Primary Application: Precursor to Polyethylene Naphthalate (PEN)

The vast majority of commercially produced 2,6-DMN is used to synthesize 2,6-naphthalenedicarboxylic acid (2,6-NDCA), the essential monomer for PEN.[\[8\]](#)[\[12\]](#)

Workflow: From 2,6-DMN to PEN Polymer

- **Oxidation:** The two methyl groups of 2,6-DMN are oxidized to carboxylic acid groups. This is typically achieved through liquid-phase catalytic oxidation using air, similar to the production of terephthalic acid from p-xylene.[\[8\]](#)
- **Polycondensation:** The resulting 2,6-NDCA monomer is then reacted with ethylene glycol in a polycondensation reaction. This process forms the polyester PEN, releasing water as a byproduct.[\[8\]](#)

The inclusion of the naphthalene ring in the polymer backbone, as opposed to the single benzene ring in PET, imparts significantly enhanced properties to PEN, including higher glass transition temperature, improved strength, and superior gas barrier performance.[12][13]



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Caption: Reaction pathway from 2,6-DMN to the PEN polymer.

Other Industrial and Research Applications

- Dye Precursors: 2,6-DMN can be converted via ammonoxidation to 2,6-dicyanonaphthalene, which can then be hydrogenated to produce bis(aminomethyl)naphthalene, a precursor for certain dyes.[1]
- Biochemical Research: In laboratory settings, 2,6-DMN has been used as a model substrate to study the activity and dynamics of enzymes, such as human cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1).[4]

Safety, Handling, and Toxicology

While not classified as hazardous under OSHA's Hazard Communication Standard for general handling, 2,6-DMN poses a significant environmental risk.[14] Its primary hazard is its high toxicity to aquatic life, with long-lasting effects.[3][15][16]

Table 3: GHS Hazard Classification for **2,6-Dimethylnaphthalene**

| Hazard Class | Hazard Category | Hazard Statement | Source |
|--|-----------------|--|---------|
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life | [3] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3][15] |

Protocol for Safe Handling and Storage:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[6][14]
- Spill Management: In case of a spill, prevent the material from entering drains or waterways. Collect the spilled solid mechanically, avoiding dust generation, and place it in an appropriate container for disposal.[14][16]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Due to its aquatic toxicity, it must be disposed of as hazardous waste and not released into the environment.[15]

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